molecular formula C17H18BrN5O2S B6442191 N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2548976-68-5

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6442191
CAS No.: 2548976-68-5
M. Wt: 436.3 g/mol
InChI Key: VONDHPNIVGZIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic organic molecule featuring a benzothiazole core fused with a sulfone group (1,1-dioxo), a methylamine substituent, and a piperidine ring linked to a 5-bromopyrimidine moiety. The bromine atom at the pyrimidine’s 5-position may enhance binding affinity via halogen bonding, while the sulfone group could improve solubility compared to non-oxidized thiazole analogs .

Properties

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2S/c1-22(16-14-4-2-3-5-15(14)26(24,25)21-16)13-6-8-23(9-7-13)17-19-10-12(18)11-20-17/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONDHPNIVGZIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=N2)Br)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Bromination of Pyrimidine: The pyrimidine ring is brominated using bromine or other brominating agents under controlled conditions.

    Coupling Reactions: The brominated pyrimidine is then coupled with the piperidine ring using palladium-catalyzed cross-coupling reactions.

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized separately and then coupled with the piperidine-pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the brominated pyrimidine ring.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares the compound with structurally related molecules from the provided evidence.

Structural Analogues with Benzothiazole Cores

  • N-(3,5-dibromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine (): Key Differences: Replaces the piperidine-pyrimidine group with a 3,5-dibromophenyl substituent. Implications: The dibromophenyl group increases molecular weight (MW: 428.1 g/mol) and lipophilicity (predicted logP: ~3.8) compared to the target compound (MW: ~480 g/mol; logP: ~2.5 due to the polar sulfone and pyrimidine). notes moderate solubility (0.1 mg/mL in DMSO) and cytotoxicity (IC₅₀ > 10 μM in HeLa cells), suggesting that the target’s piperidine-pyrimidine moiety may enhance cellular permeability or target selectivity .

Piperidine-Containing Derivatives

  • Fentanyl analogs (e.g., ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate, ): Key Differences: Piperidine is substituted with phenylethyl or fluorophenyl groups instead of bromopyrimidine. This structural divergence likely shifts pharmacological activity away from opioid receptor modulation toward kinase or protease inhibition .
  • 1-(5-Bromopyridin-3-ylsulfonyl)-N,N-diethylpiperidin-4-amine ():

    • Key Differences : Substitutes benzothiazole with a pyridine-sulfonyl group and replaces the methylamine with diethylamine.
    • Implications : The sulfonyl group in both compounds enhances solubility, but the target’s benzothiazole core may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .

Pyrimidine-Based Compounds

  • N-[5-(4-bromophenyl)isoxazol-3-yl]-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)acetamide (): Key Differences: Uses a tetrahydropyrido-pyrimidine dione system instead of a simple pyrimidine.

Research Implications

The target compound’s hybrid architecture merges features of benzothiazole sulfones (solubility, stability) and bromopyrimidine-piperidine systems (targeted binding). While direct pharmacological data are absent in the evidence, structural comparisons suggest:

  • Limitations : Higher molecular weight and complexity may challenge synthetic scalability compared to fentanyl derivatives .

Further studies should prioritize crystallographic analysis (e.g., using SHELX ) to resolve binding modes and in vitro assays to validate hypothesized activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.